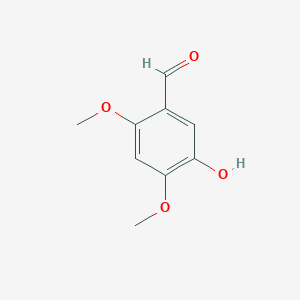
5-Hydroxy-2,4-dimethoxybenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxy-2,4-dimethoxybenzaldehyde: is an organic compound with the molecular formula C9H10O4 . It is a derivative of benzaldehyde, characterized by the presence of hydroxyl and methoxy groups on the aromatic ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-2,4-dimethoxybenzaldehyde can be achieved through several methods. One common approach involves the hydroxylation of 2,4-dimethoxybenzaldehyde using suitable reagents and conditions. For instance, the reaction of 2,4-dimethoxybenzaldehyde with a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
化学反応の分析
Types of Reactions: 5-Hydroxy-2,4-dimethoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The hydroxyl and methoxy groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
Chemistry: In chemistry, 5-Hydroxy-2,4-dimethoxybenzaldehyde is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various organic compounds .
Biology: The compound has been studied for its potential biological activities, including antifungal and antibacterial properties. It can disrupt cellular antioxidation systems, making it a valuable tool in microbiological research .
Medicine: Research has shown that this compound may have therapeutic potential due to its ability to modulate oxidative stress pathways. It is being investigated for its role in treating fungal infections and other diseases .
Industry: In the industrial sector, this compound is used in the production of dyes, fragrances, and other specialty chemicals. Its unique chemical properties make it suitable for various applications .
作用機序
The mechanism of action of 5-Hydroxy-2,4-dimethoxybenzaldehyde involves its interaction with cellular antioxidation components. The compound can act as a redox-active agent, disrupting the balance of reactive oxygen species (ROS) within cells. This disruption can lead to oxidative stress, which can inhibit the growth of fungal and bacterial pathogens .
Molecular Targets and Pathways:
Superoxide Dismutases: The compound targets enzymes involved in the detoxification of superoxide radicals.
Glutathione Reductase: It can inhibit this enzyme, leading to an accumulation of oxidative stress within cells.
類似化合物との比較
- 2-Hydroxy-4,5-dimethoxybenzaldehyde
- 4-Hydroxy-3,5-dimethoxybenzaldehyde (Syringaldehyde)
- 2,5-Dimethoxybenzaldehyde
Comparison: 5-Hydroxy-2,4-dimethoxybenzaldehyde is unique due to the specific positioning of its hydroxyl and methoxy groups, which confer distinct chemical and biological properties. For example, Syringaldehyde, with hydroxyl and methoxy groups at different positions, exhibits different reactivity and biological activity .
特性
CAS番号 |
80832-63-9 |
|---|---|
分子式 |
C9H10O4 |
分子量 |
182.17 g/mol |
IUPAC名 |
5-hydroxy-2,4-dimethoxybenzaldehyde |
InChI |
InChI=1S/C9H10O4/c1-12-8-4-9(13-2)7(11)3-6(8)5-10/h3-5,11H,1-2H3 |
InChIキー |
MDAZYFRWLVIJTF-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1C=O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-{acetyl[2-(2-amino-4-oxo-1,4,7,8-tetrahydropteridin-6-yl)ethyl]amino}benzoate](/img/structure/B14002334.png)
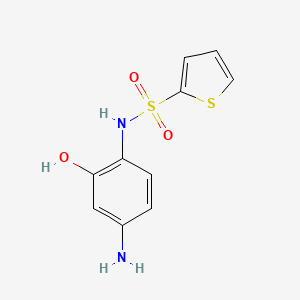
![Benzenesulfonylfluoride, 3,5-dichloro-4-[(methylsulfonyl)oxy]-](/img/structure/B14002345.png)
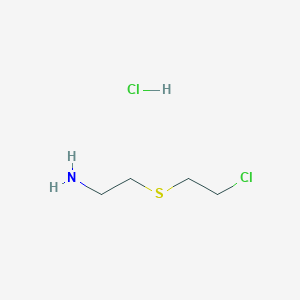
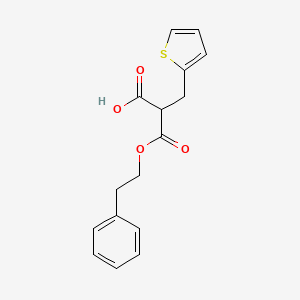
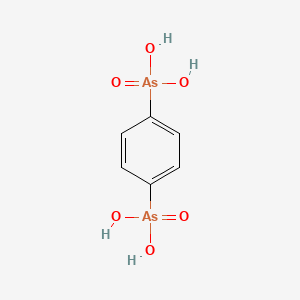
![2-[[2-(2-Nitroimidazol-1-yl)acetyl]-(2-propanoyloxyethyl)amino]ethyl propanoate](/img/structure/B14002364.png)
![N-[2-(1,4-dimethyldibenzothiophen-2-yl)ethyl]formamide](/img/structure/B14002375.png)

![2-amino-9-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purine-6-thione](/img/structure/B14002387.png)

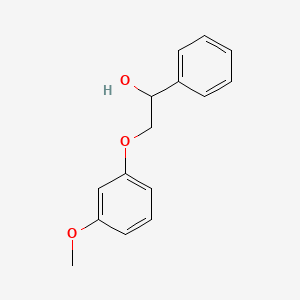
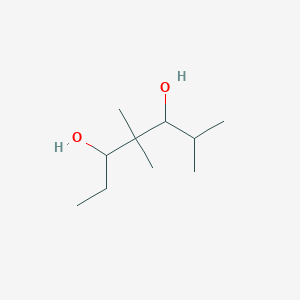
![4-Methyl-2-[[2-(2,3,4,6-tetrachlorophenoxy)acetyl]amino]pentanoic acid](/img/structure/B14002408.png)
